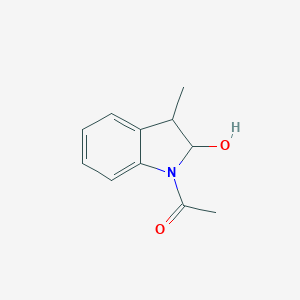
1-Acetyl-3-methylindolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-methylindolin-2-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Acetyl-3-methylindolin-2-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for yield and purity. The process may include additional steps for purification and isolation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-3-methylindolin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring to more oxidized forms, often using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can modify the functional groups attached to the indole ring, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce 2,3-dihydroindole derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Acetyl-3-methylindolin-2-ol serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in multiple reactions that lead to the formation of derivatives with potent pharmacological activities.
Antimicrobial and Antioxidant Activities
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives synthesized from this compound have shown significant activity against pathogenic microorganisms. These compounds were also screened for antioxidant properties, demonstrating their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
Cancer Research
The compound's derivatives have been investigated for their anticancer properties. Research indicates that specific indole derivatives exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapeutics. The structure of this compound allows for modifications that can enhance its activity against different cancer types .
Organic Synthesis
This compound is utilized in synthetic organic chemistry for the preparation of complex molecules through various reaction mechanisms.
Synthesis of Indole Derivatives
The compound is often employed in the synthesis of indole derivatives, which are known for their diverse biological activities. Techniques such as one-pot multi-component reactions have been developed to efficiently synthesize these derivatives, showcasing the versatility of this compound as a building block in organic synthesis .
Molecular Hybridization
Molecular hybridization strategies using this compound have been explored to create compounds with enhanced biological activities. This approach allows researchers to combine different pharmacophores into a single molecule, potentially leading to synergistic effects .
Material Science
The unique properties of this compound have led to its exploration in material science applications.
Polymer Chemistry
Research indicates that indole derivatives can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of this compound into polymer systems may lead to materials with improved functionality and stability under various environmental conditions .
Case Studies and Experimental Findings
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-methylindolin-2-ol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes involved in oxidative stress, leading to its potential antioxidant properties . The exact molecular targets and pathways depend on the specific biological context and the functional groups attached to the indole ring .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
2,3-Dihydroindole: A reduced form of indole with different chemical properties.
Uniqueness: 1-Acetyl-3-methylindolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13303-72-5 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
InChI-Schlüssel |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Kanonische SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Synonyme |
1-Acetyl-3-methylindolin-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















